2-Cyclopenten-1-one, 3-(4-fluorophenyl)-
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Overview
Description
2-Cyclopenten-1-one, 3-(4-fluorophenyl)- is an organic compound that features a cyclopentenone ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-(4-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a fluorinated aromatic compound under specific conditions. For instance, the use of a Friedel-Crafts acylation reaction can introduce the 4-fluorophenyl group onto the cyclopentenone ring. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-Cyclopenten-1-one, 3-(4-fluorophenyl)- has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Cyclopenten-1-one, 3-(4-fluorophenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Shares the cyclopentenone ring but lacks the fluorophenyl group.
Cyclohexenone: Similar structure but with a six-membered ring.
Cyclopropenone: Contains a three-membered ring, differing significantly in reactivity and properties.
Uniqueness
2-Cyclopenten-1-one, 3-(4-fluorophenyl)- is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
CAS No. |
143589-79-1 |
---|---|
Molecular Formula |
C11H9FO |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H9FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,7H,3,6H2 |
InChI Key |
CIMXUOWIPKPUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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